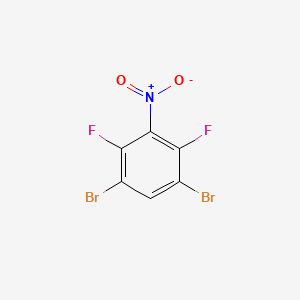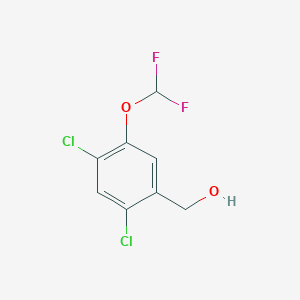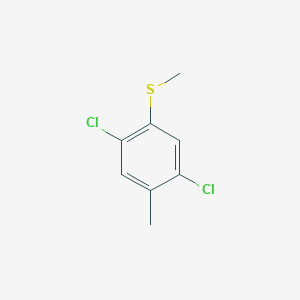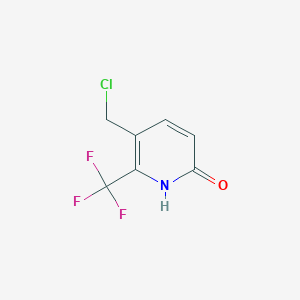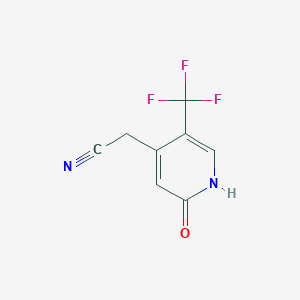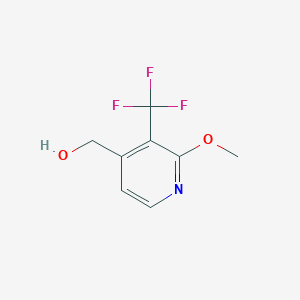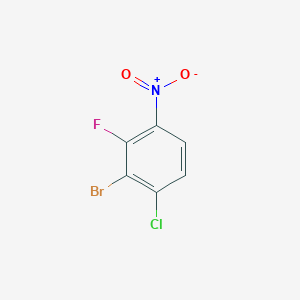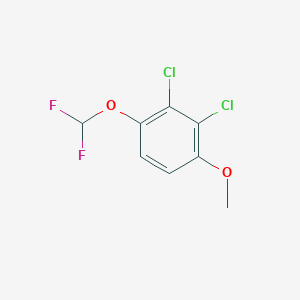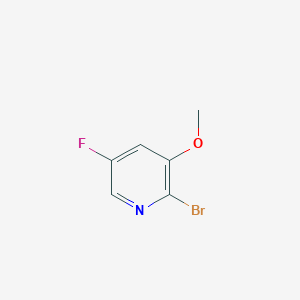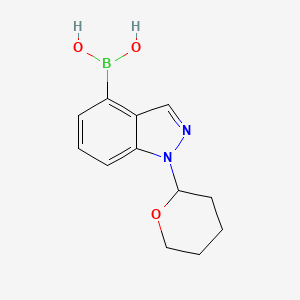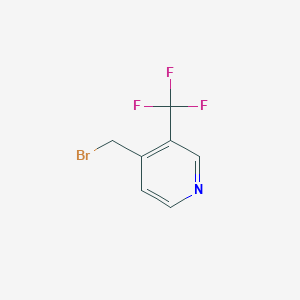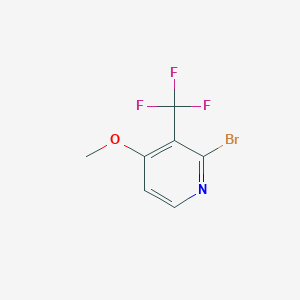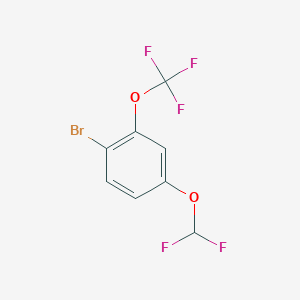![molecular formula C8H7BrN2 B1447422 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine CAS No. 2091221-98-4](/img/structure/B1447422.png)
6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine
Vue d'ensemble
Description
6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine is a chemical compound with the molecular formula C8H7BrN2 . It has a molecular weight of 211.06 . The compound is typically stored in a dry place at 2-8°C .
Synthesis Analysis
The synthesis of 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine involves the use of sodium hydride in N,N-dimethyl-formamide. The reaction mixture is stirred at 25 °C for 2 hours and then quenched with methanol .Molecular Structure Analysis
The InChI code for 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine is 1S/C8H7BrN2/c1-11-3-2-7-8(11)4-6(9)5-10-7/h2-5H,1H3 . This indicates the presence of 8 carbon atoms, 7 hydrogen atoms, 1 bromine atom, and 2 nitrogen atoms in the molecule .Physical And Chemical Properties Analysis
6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine is a solid at room temperature .Applications De Recherche Scientifique
Inhibition of Mitotic Kinase Monopolar Spindle 1 (MPS1)
- Summary of Application: The compound is used as an inhibitor of MPS1, a protein kinase crucial for the spindle assembly checkpoint signal . MPS1 is aberrantly overexpressed in many human cancers, making it a target of significant interest in oncology .
- Methods of Application: The synthetic strategy involved palladium-mediated Sonagashira coupling of an appropriately substituted 4-amino-2-bromo-5-iodopyridine .
- Results or Outcomes: The potent and selective chemical tool stabilizes an inactive conformation of MPS1 with the activation loop ordered in a manner incompatible with ATP and substrate-peptide binding . It displays a favorable oral pharmacokinetic profile and shows dose-dependent inhibition of MPS1 in an HCT116 human tumor xenograft model .
Treatment of Disorders Involving Elevated Plasma Blood Glucose
- Summary of Application: The compound may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial .
- Results or Outcomes: The outcomes of the application were not detailed in the source .
Pyrrolopyrazine Derivatives
- Summary of Application: Pyrrolopyrazine derivatives, which include “6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine”, have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
- Methods of Application: The synthetic routes for pyrrolopyrazine derivatives include cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
- Results or Outcomes: According to the findings, pyrrolo [1,2-a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3-b] pyrazine derivatives showed more activity on kinase inhibition .
Fibroblast Growth Factor Receptor Inhibitors
- Summary of Application: A series of 1H-pyrrolo[2,3-b]pyridine derivatives, including “6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine”, have been reported with potent activities against FGFR1, 2, and 3 .
- Results or Outcomes: Among them, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively). In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
Nitrogen-Containing Heterocyclic Compounds
- Summary of Application: Nitrogen-containing heterocycles, including “6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine”, have played a key role in drug production . They are employed in pharmaceuticals, organic materials, natural products, dyes, and particularly in bioactive molecules .
- Methods of Application: The synthetic routes for nitrogen-containing heterocycles include cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
Migration and Invasion Inhibition of 4T1 Cells
- Summary of Application: A derivative of “6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine” significantly reduced the migration and invasion abilities of 4T1 cells .
- Results or Outcomes: After treatment with the derivative for 24 hours, the migration and invasion abilities of 4T1 cells were significantly reduced .
Safety And Hazards
The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It has hazard statements H302-H317-H318-H411, indicating that it is harmful if swallowed, may cause an allergic skin reaction, causes serious eye damage, and is toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Propriétés
IUPAC Name |
6-bromo-1-methylpyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-11-3-2-6-5-10-8(9)4-7(6)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAULVAVFEUKSLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=CN=C(C=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



